

4'-Hydroxychalcone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxychalcone

Cat. No.: B163465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key signaling pathways associated with **4'-Hydroxychalcone**. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

4'-Hydroxychalcone, a member of the chalcone family, possesses a range of physicochemical properties that are critical for its biological activity and formulation development. A summary of these properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₂	[1]
Molecular Weight	224.25 g/mol	[2]
Appearance	White to pale yellow crystals or powder	[1]
Melting Point	173-182 °C	[1]
Boiling Point	419.6 ± 45.0 °C (Predicted)	N/A
Solubility		
Ethanol	30 mg/mL	N/A
DMSO	30 mg/mL	N/A
Dimethylformamide (DMF)	30 mg/mL	N/A
Ethanol:PBS (pH 7.2) (1:4)	0.2 mg/mL	N/A
pKa (acidic)	7.72 ± 0.15 (Predicted)	N/A
logP	3.65 (Predicted)	N/A
CAS Number	2657-25-2	[1]

Experimental Protocols

The synthesis of **4'-Hydroxychalcone** is most commonly achieved through the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde. Several variations of this protocol exist, offering flexibility in terms of reaction conditions and catalysts.

Protocol 1: Conventional Claisen-Schmidt Condensation

This protocol describes a standard method for the synthesis of **4'-Hydroxychalcone** using a strong base in an alcohol solvent.

Materials:

- 4-Hydroxyacetophenone
- Benzaldehyde
- Methanol
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Distilled Water
- Ethanol (for recrystallization)
- Hexane (for recrystallization)

Procedure:

- Dissolve 4-hydroxyacetophenone and benzaldehyde in methanol in equimolar amounts.
- Add a catalytic amount of a strong base, such as KOH or NaOH, to the solution. The reaction can be carried out at room temperature or with gentle heating.^[3]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.
- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Purify the crude product by repeated recrystallization, first from ethanol and then from hexane, to yield pure **4'-Hydroxychalcone**.^[3]

Protocol 2: Grinding Technique (Solvent-Free)

This environmentally friendly approach avoids the use of organic solvents during the reaction phase.

Materials:

- 4-Hydroxybenzaldehyde
- 4-Hydroxyacetophenone
- Sodium Hydroxide (NaOH), solid
- Hydrochloric Acid (HCl, 10% v/v)
- Cold Water
- Ethanol (for recrystallization)

Procedure:

- In a mortar and pestle, grind equimolar amounts of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone with solid NaOH at room temperature for approximately 30 minutes.
[4]
- Monitor the reaction's completeness using TLC.
- Dilute the reaction mixture with cold water.
- Neutralize the mixture with a cold 10% (v/v) HCl solution.
- Collect the precipitated product by vacuum filtration.
- Purify the product by recrystallization from ethanol.[4]

Protocol 3: PEG-400 as a Recyclable Solvent

This method utilizes Polyethylene Glycol 400 (PEG-400) as a recyclable and environmentally benign reaction medium.

Materials:

- 4-Hydroxyacetophenone
- Substituted Benzaldehyde (e.g., 2-chlorobenzaldehyde)

- Potassium Hydroxide (KOH)
- PEG-400
- Ice-cold Water

Procedure:

- Stir an equimolar mixture of 4-hydroxyacetophenone and the desired benzaldehyde with KOH (2 mmol) in PEG-400 (15 ml) at 40°C for 1 hour.[5]
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into ice-cold water (100 ml).
- The product will separate and can be collected by filtration.
- The filtrate containing PEG-400 can be concentrated by evaporating the water and reused for subsequent reactions.[5]

Characterization Techniques

The synthesized **4'-Hydroxychalcone** can be characterized using various spectroscopic methods to confirm its structure and purity:

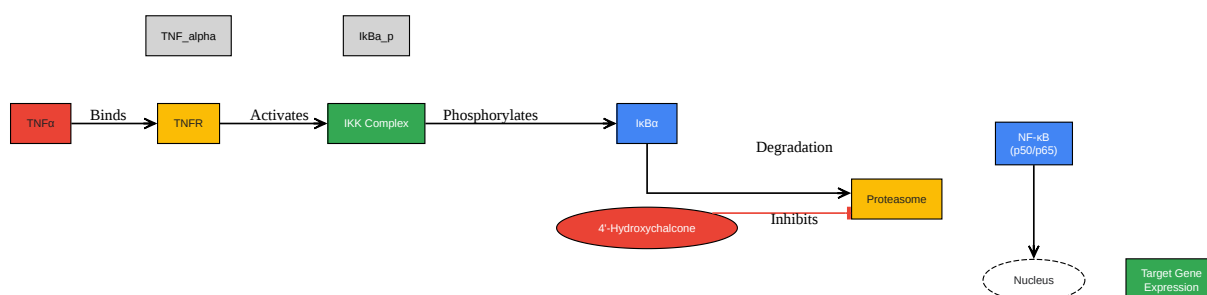
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the detailed molecular structure and confirm the presence of the α,β -unsaturated ketone system.[6]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[2]
- Melting Point Analysis: To assess the purity of the synthesized compound.[4]

Signaling Pathway Interactions

4'-Hydroxychalcone has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory conditions.

Inhibition of the NF-κB Signaling Pathway

4'-Hydroxychalcone has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway induced by Tumor Necrosis Factor-alpha (TNFα).^{[7][8]} This inhibition is mediated through the inhibition of proteasome activity, which prevents the degradation of the inhibitory protein IκBα.^[8] Consequently, the p50/p65 subunits of NF-κB are unable to translocate to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell proliferation.^{[8][9]}



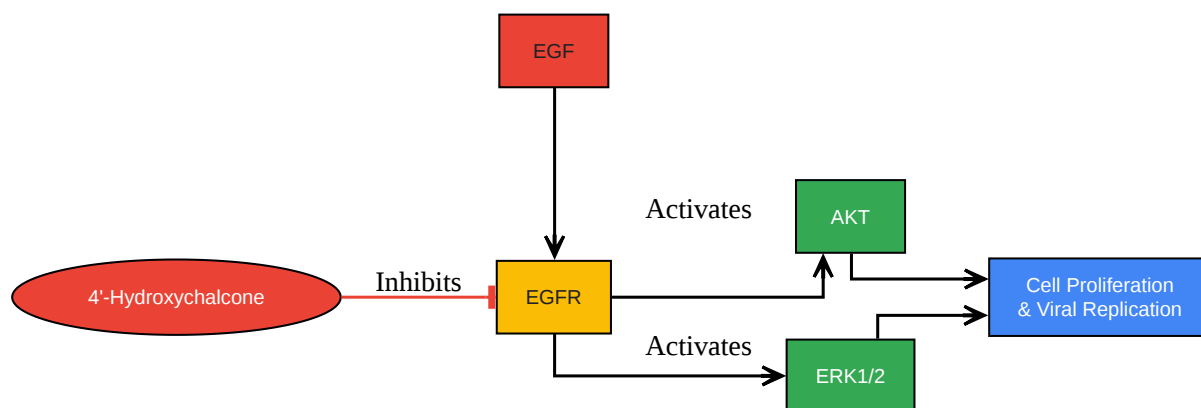
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Caption: Inhibition of the NF-κB pathway by **4'-Hydroxychalcone**.

Modulation of the EGFR/AKT/ERK1/2 Signaling Pathway

Recent studies have revealed that **4'-Hydroxychalcone** can inhibit the replication of human coronavirus HCoV-OC43 by targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, AKT and ERK1/2.^[10] By binding to EGFR, 4'-

Hydroxychalcone prevents its activation and subsequent phosphorylation of AKT and ERK1/2, which are crucial for viral replication.[10]

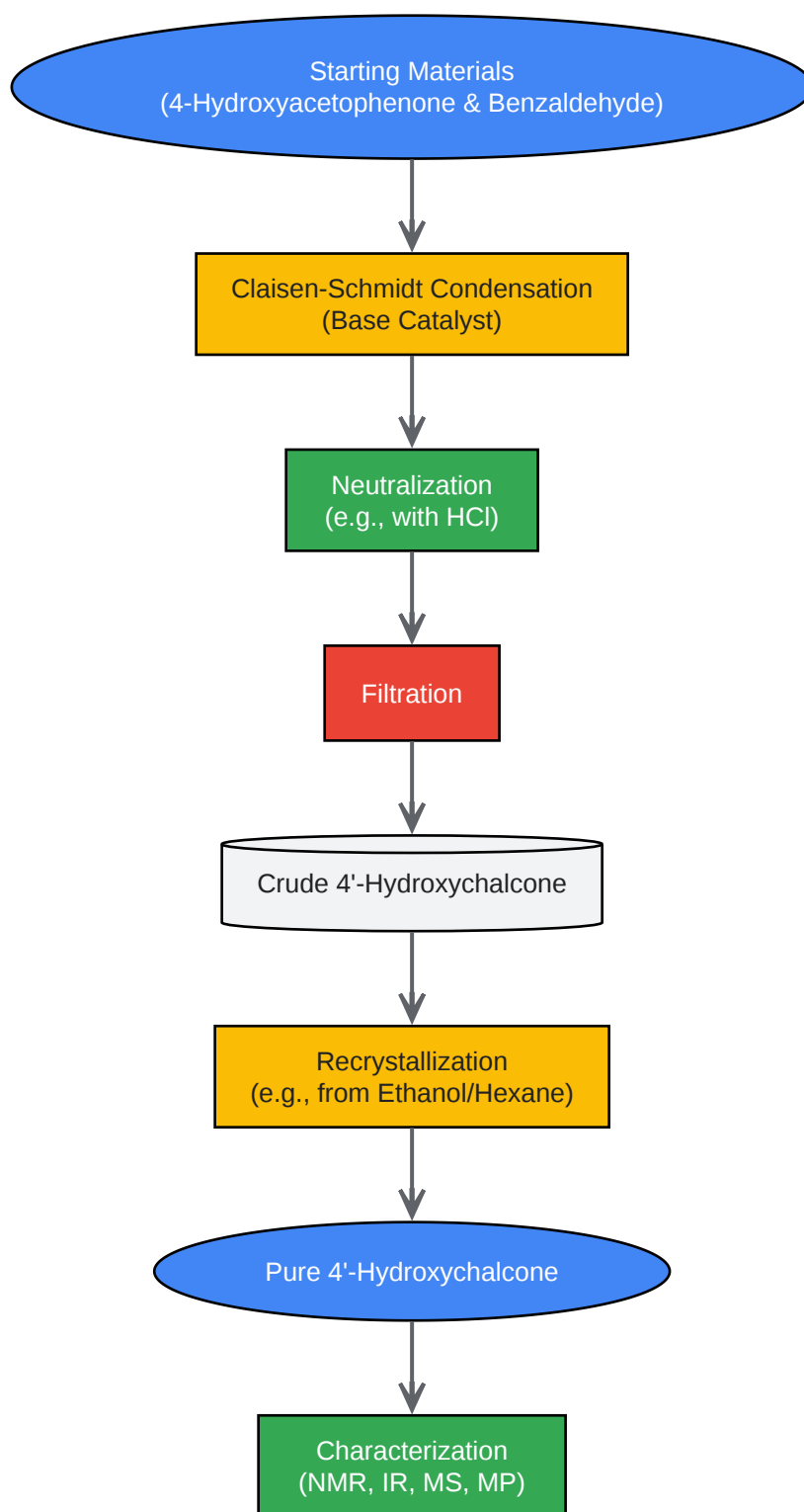


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Caption: Inhibition of the EGFR/AKT/ERK1/2 pathway by **4'-Hydroxychalcone**.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of **4'-Hydroxychalcone** via Claisen-Schmidt condensation is outlined below. This diagram illustrates the key steps from starting materials to the final, purified product.



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Caption: General workflow for the synthesis and purification of **4'-Hydroxychalcone**.

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